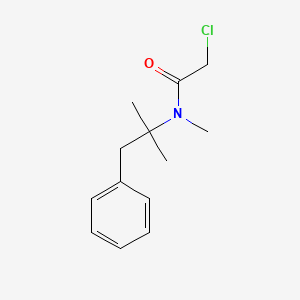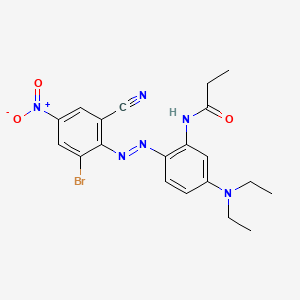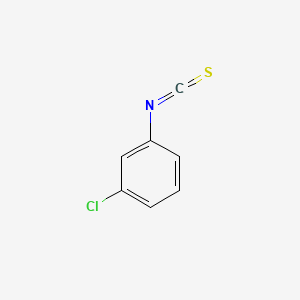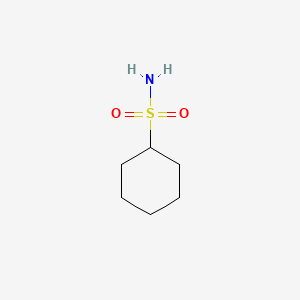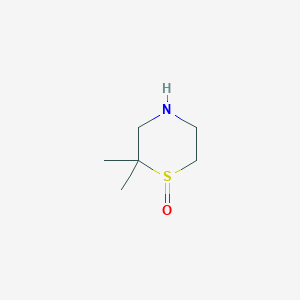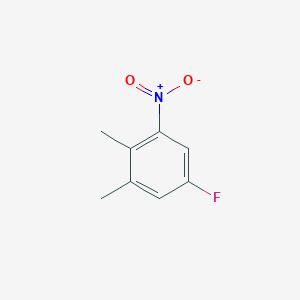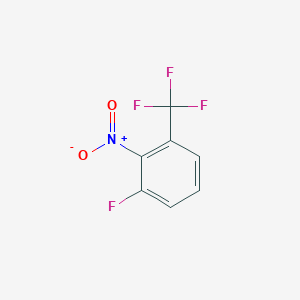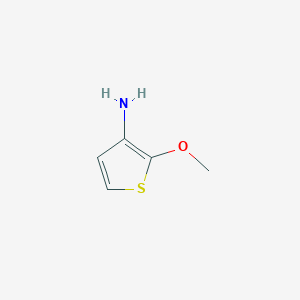![molecular formula C10H12FNO B1345832 3-[(3-Fluorobenzyl)oxy]azetidine CAS No. 1121634-60-3](/img/structure/B1345832.png)
3-[(3-Fluorobenzyl)oxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[(3-Fluorobenzyl)oxy]azetidine" is a fluorinated heterocyclic molecule that has garnered interest due to its potential as a building block in medicinal chemistry. The presence of the fluorine atom and the azetidine ring structure can impart unique physical and chemical properties, making it a valuable candidate for drug development.
Synthesis Analysis
The synthesis of related fluorinated azetidine compounds has been explored in several studies. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination followed by reduction, ring closure, and protective group removal . Another approach for synthesizing fluorinated azetidine derivatives includes fluorocyclization of allyl alcohols and amines, which is a novel method for constructing four-membered heterocycles . Additionally, the synthesis of 3-aryl-3-sulfanyl azetidines via iron-catalyzed thiol alkylation has been reported, demonstrating the versatility of azetidine derivatives in drug discovery .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by a four-membered ring, which can influence the reactivity and interaction with biological targets. The introduction of a fluorine atom can affect the electron distribution within the molecule, potentially enhancing its stability and bioavailability . The stereochemistry of azetidine derivatives is also crucial, as it can significantly impact the compound's biological activity .
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions, which are essential for their functionalization and incorporation into more complex molecules. For example, azetidine-3-ols can be alkylated with thiols to yield 3-aryl-3-sulfanyl azetidines . Additionally, azetidine derivatives have been used to create new quinolone antibiotics by introducing them into the quinolone nucleus, highlighting their utility in synthesizing antibacterial agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated azetidine derivatives are influenced by the presence of the fluorine atom and the azetidine ring. Fluorine can increase the lipophilicity and metabolic stability of the compounds, which is beneficial for drug development . The azetidine ring can confer rigidity to the molecule, potentially leading to more selective interactions with biological targets . Furthermore, the synthesis and study of 3'-fluoro-3'-deoxythymidine, a related fluorinated compound, have shown promising anti-HIV activity and favorable pharmacokinetic properties, suggesting that similar fluorinated azetidine derivatives may also exhibit desirable biological properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Design :
- Azetidine derivatives, like 3-aryl-3-sulfanyl azetidines, have been synthesized for potential use in drug discovery programs. These compounds can be synthesized directly from azetidine-3-ols, demonstrating their potential for incorporation in drug discovery (Dubois et al., 2019).
- The creation of a potent, S1P3-sparing benzothiazole agonist of Sphingosine-1-Phosphate Receptor 1 (S1P1) was achieved using 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, highlighting the use of azetidine derivatives in developing new pharmacological agents (Lanman et al., 2011).
Antibacterial Applications :
- Novel fluoroquinolones were synthesized using azetidine derivatives, demonstrating greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to some clinically used fluoroquinolones. This indicates the potential of azetidine derivatives in the development of new antibiotics (Ikee et al., 2008).
Neurodegenerative Disease Research :
- In Parkinson's disease research, a computational strategy led to the discovery of a potent and selective Monoamine Oxidase-B (MAO-B) inhibitor using azetidine derivatives. This highlights the role of azetidine-based compounds in developing treatments for neurodegenerative diseases (Jin et al., 2020).
Antioxidant Activity :
- Schiff bases and azetidines derived from phenyl urea derivatives, including azetidine-3-amines, showed moderate to significant antioxidant effects, suggesting their potential use in medicinal chemistry (Nagavolu et al., 2017).
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)methoxy]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8(4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWBGMULNBNBPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Fluorobenzyl)oxy]azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


